4-(4-Methoxyphenyl)-5-nitropentan-2-one 4-(4-Methoxyphenyl)-5-nitropentan-2-one
Brand Name: Vulcanchem
CAS No.: 1574-87-4
VCID: VC20684216
InChI: InChI=1S/C12H15NO4/c1-9(14)7-11(8-13(15)16)10-3-5-12(17-2)6-4-10/h3-6,11H,7-8H2,1-2H3
SMILES:
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol

4-(4-Methoxyphenyl)-5-nitropentan-2-one

CAS No.: 1574-87-4

Cat. No.: VC20684216

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methoxyphenyl)-5-nitropentan-2-one - 1574-87-4

Specification

CAS No. 1574-87-4
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
IUPAC Name 4-(4-methoxyphenyl)-5-nitropentan-2-one
Standard InChI InChI=1S/C12H15NO4/c1-9(14)7-11(8-13(15)16)10-3-5-12(17-2)6-4-10/h3-6,11H,7-8H2,1-2H3
Standard InChI Key WCEZHNWCTGFEQD-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC(C[N+](=O)[O-])C1=CC=C(C=C1)OC

Introduction

Structural and Nomenclatural Analysis

The IUPAC name 4-(4-Methoxyphenyl)-5-nitropentan-2-one delineates its structure unambiguously. The pentan-2-one framework (CH3_3-C(=O)-CH2_2-CH2_2-CH3_3) is modified at the C4 position by a 4-methoxyphenyl substituent (-C6_6H4_4-OCH3_3) and at the C5 position by a nitro group (-NO2_2). This configuration introduces steric and electronic effects that influence reactivity and stability.

The molecular geometry places the electron-withdrawing nitro group and the electron-donating methoxyphenyl moiety on adjacent carbons, creating a polarized electronic environment. This dichotomy is critical in dictating the compound’s behavior in reactions such as nucleophilic additions or reductions .

Synthesis Methodologies

Michael Addition Strategy

A plausible route to 4-(4-Methoxyphenyl)-5-nitropentan-2-one involves a Michael addition, leveraging methodologies reported for γ-nitro ketones . For instance, nitroethane or nitromethane could act as nucleophiles, attacking an α,β-unsaturated ketone precursor bearing the 4-methoxyphenyl group. Catalyzed by chiral thiourea derivatives, this approach could yield enantiomerically enriched products, as demonstrated in the synthesis of (R)-baclofen .

Hypothetical Reaction Pathway:

  • Preparation of (1E)-4-(4-methoxyphenyl)pent-1-en-3-one via Claisen-Schmidt condensation.

  • Michael addition of nitromethane to the enone under asymmetric catalysis.

  • Acidic workup to isolate the γ-nitro ketone.

This method aligns with reported protocols achieving 75–96% yields and enantiomeric excesses up to 99% .

Nitration of Preformed Ketones

  • Protection: The ketone is converted to a ketal to prevent undesired reactivity.

  • Nitration: Electrophilic nitration at the C5 position using fuming nitric acid in sulfuric acid.

  • Deprotection: Acidic hydrolysis regenerates the ketone functionality.

This method mirrors the nitration of N-protected anilines, where yields exceed 78% under controlled conditions .

Physicochemical Properties

While direct data for 4-(4-Methoxyphenyl)-5-nitropentan-2-one are scarce, inferences are drawn from structurally related compounds like 5-nitropentan-2-one :

Property5-Nitropentan-2-one 4-(4-Methoxyphenyl)-5-nitropentan-2-one (Predicted)
Molecular FormulaC5_5H9_9NO3_3C12_{12}H15_{15}NO4_4
Molecular Weight (g/mol)131.13237.25
Density (g/cm³)1.084~1.2–1.3
Boiling Point (°C)231.7>250 (decomposition likely)
LogP1.16~2.5–3.0 (enhanced lipophilicity)

The increased molecular weight and aromaticity of the methoxyphenyl group elevate the boiling point and density relative to 5-nitropentan-2-one. The nitro group’s electron-withdrawing nature reduces solubility in polar solvents, while the methoxy moiety may enhance solubility in organic phases .

Spectroscopic Characterization

Expected Spectral Signatures:

  • IR Spectroscopy: Strong absorption at ~1720 cm1^{-1} (C=O stretch), ~1520 and ~1350 cm1^{-1} (asymmetric/symmetric NO2_2 stretches), and ~1250 cm1^{-1} (C-O of methoxy) .

  • 1^1H NMR:

    • δ 3.80 ppm (s, 3H, OCH3_3),

    • δ 2.50–2.70 ppm (m, 2H, C3-CH2_2),

    • δ 4.30–4.50 ppm (m, 1H, C4-CH),

    • δ 7.20–7.40 ppm (d, 2H, aromatic protons).

  • 13^{13}C NMR:

    • δ 207 ppm (C=O),

    • δ 55 ppm (OCH3_3),

    • δ 75–85 ppm (C4 and C5 carbons adjacent to NO2_2) .

Applications in Pharmaceutical Synthesis

The structural motif of γ-nitro ketones is pivotal in synthesizing γ-aminobutyric acid (GABA) analogs. For example, (R)-baclofen and (R)-phenibut—GABAB_B receptor agonists—are synthesized via reduction of nitro ketones to amines, followed by hydrolysis .

Potential Pathway to Bioactive Derivatives:

  • Bayer-Villiger Oxidation: Converts the ketone to an ester, facilitating further functionalization.

  • Nitro Reduction: Catalytic hydrogenation (e.g., Raney Ni/H2_2) yields γ-amino ketones.

  • Hydrolysis: Acidic or basic conditions generate the corresponding γ-aminobutyric acid.

This route, achieving >90% yields in analogous systems , underscores the compound’s utility as a synthetic intermediate.

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